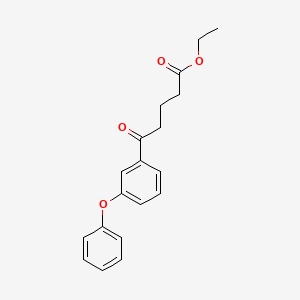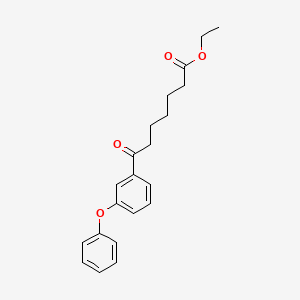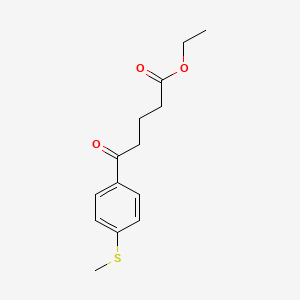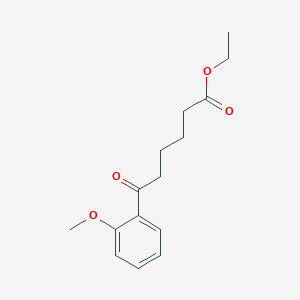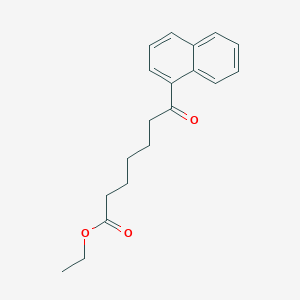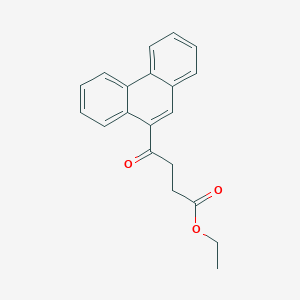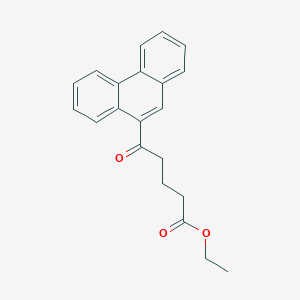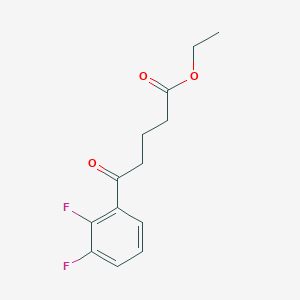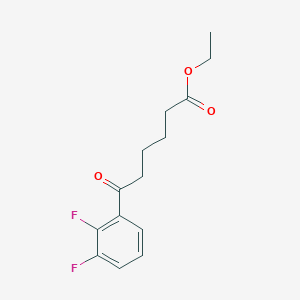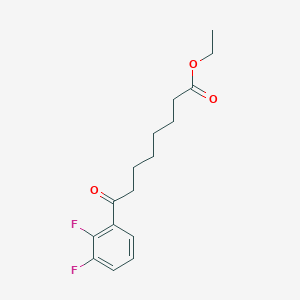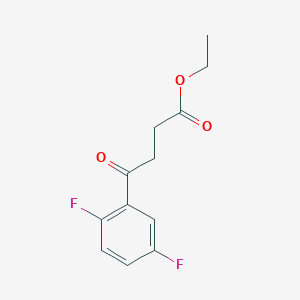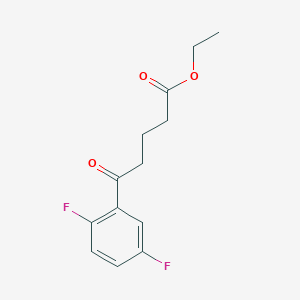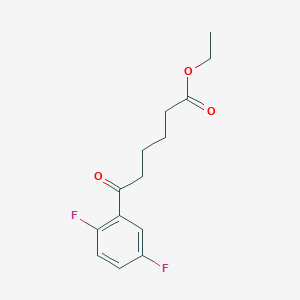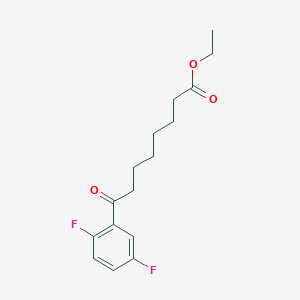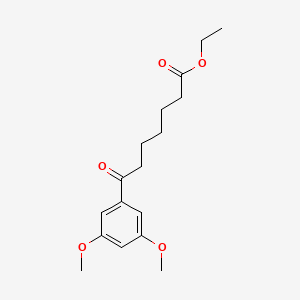
Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
-
One-Pot Synthesis of 7, 7-Dimethyl-4-Phenyl-2-Thioxo-2,3,4,6,7, 8-Hexahydro-1H-Quinazoline-5-Ones Using Zinc Ferrite Nanocatalyst and Its Bio Evaluation
- Application : This research involves the synthesis of derivatives of 7, 7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7, 8-hexahydro-1H-quinazoline-5-one from 5, 5-dimethyl cyclohexane-1, 3-dione (dimedone). The aryl aldehydes were substituted with thiourea in the presence of synthesized zinc ferrite nanocatalyst, which increased the yield under reflux through condensation, followed by cyclization to give desired products .
- Method : The synthesis was performed using a zinc ferrite nanocatalyst and involved condensation and cyclization .
- Results : The newly synthesized compounds were evaluated by spectral analysis (mass spectrometry, proton nuclear magnetic resonance (1HNMR), and Carbon-13 nuclear magnetic resonance (13CNMR) spectroscopies). The antimicrobial activity of title compounds possessing electron-withdrawing groups exhibited more active potential than the electron-donating groups .
-
Alternative Synthesis and Structural Analysis of the Antioxidant and Antitumor Agent 2- (3,5-Dimethoxyphenyl)-2,3-Dihydroquinolin-4 (1H)-One
- Application : This research presents the synthesis, structure, and NMR and mass spectroscopic analyses of the antioxidant 2- (3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4 (1H)-one, a member of the 2-aryl-2,3-dihydroquinolin-4 (1H)-one family of molecules that have been shown to display a range of potent biological properties .
- Method : The molecule was prepared by an alternative methodology to that recently reported .
- Results : The solid state structure reveals an array of weak N–H∙∙∙O hydrogen bonding as well as C–H∙∙∙O, and C–H∙∙∙π interactions between the neighboring molecules. The presence of the compound was also confirmed via NMR and mass spectroscopic analyses .
-
3- (3,5-Dimethoxyphenyl)-1-ethyl-7- (methylsulfanyl)-3,4-dihydropyrimido [4,5-d]pyrimidin-2 (1H)-one AldrichCPR
- Application : This compound, with a CAS Number of 251371-80-9, is part of a collection of unique chemicals provided by Sigma-Aldrich . The specific applications of this compound are not provided in the source .
- Method : The specific method of synthesis is not provided in the source .
- Results : The specific results or outcomes of the synthesis are not provided in the source .
-
Design, Synthesis and Biological Evaluation of 6- (2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors
- Application : This research presents the design, synthesis, and biological evaluation of a new series of 6- (2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors . FGFR, which is aberrant in various cancer types, is a promising target for cancer therapy .
- Method : The specific method of synthesis is not provided in the source .
- Results : The compound 6- (2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide was identified as a potent FGFR1 inhibitor, with good enzymatic inhibition .
-
3- (3,5-Dimethoxyphenyl)-1-ethyl-7- (methylsulfanyl)-3,4-dihydropyrimido [4,5-d]pyrimidin-2 (1H)-one AldrichCPR
- Application : This compound, with a CAS Number of 251371-80-9, is part of a collection of unique chemicals provided by Sigma-Aldrich . The specific applications of this compound are not provided in the source .
- Method : The specific method of synthesis is not provided in the source .
- Results : The specific results or outcomes of the synthesis are not provided in the source .
-
Design, Synthesis and Biological Evaluation of 6- (2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors
- Application : This research presents the design, synthesis, and biological evaluation of a new series of 6- (2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors . FGFR, which is aberrant in various cancer types, is a promising target for cancer therapy .
- Method : The specific method of synthesis is not provided in the source .
- Results : The compound 6- (2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide was identified as a potent FGFR1 inhibitor, with good enzymatic inhibition .
properties
IUPAC Name |
ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-4-22-17(19)9-7-5-6-8-16(18)13-10-14(20-2)12-15(11-13)21-3/h10-12H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASYRILCKARUNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=CC(=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645830 |
Source


|
| Record name | Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate | |
CAS RN |
898758-67-3 |
Source


|
| Record name | Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

